N-(2-Aminophenyl)-2,4-dichlorobenzamide
Description
N-(2-Aminophenyl)-2,4-dichlorobenzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group attached to an ortho-aminophenyl ring. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and halogenated aromatic system. Its molecular formula is C₁₃H₁₀Cl₂N₂O (MW: 281.14 g/mol), with a CAS registry number 293737-94-7 .
Properties
CAS No. |
91718-83-1 |
|---|---|
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-9(10(15)7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18) |
InChI Key |
SFJDDZTWXOJXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Amidation Techniques
The most straightforward route involves the condensation of 2,4-dichlorobenzoyl chloride with 2-aminophenylamine. Early methods employed polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmospheres to minimize side reactions. For example, a 2014 study on analogous triazole-thiones utilized DMF as a solvent with potassium hydroxide as a base, achieving yields up to 60% after column chromatography. However, these methods often require prolonged reaction times (12–24 hours) and generate stoichiometric amounts of HCl, necessitating careful neutralization.
Ullmann-Type Coupling Reactions
Transition-metal-catalyzed coupling has gained traction for constructing the C–N bond. A 2018 patent described a copper(I)-mediated Ullmann reaction using diethyl disulfide as a ligand, enabling aryl amination at 80°C with yields exceeding 70%. This method circumvents the need for acyl chloride intermediates, instead leveraging aryl halides and amines directly.
Microwave-Assisted Synthesis
Recent innovations exploit microwave irradiation to accelerate reaction kinetics. A 2019 Chinese patent demonstrated that heating 2,4-dichlorobenzoic acid and 2-aminophenylamine in DMF at 120°C for 30 minutes under microwave conditions achieved an 85% yield, significantly reducing energy consumption.
Experimental Methodologies for N-(2-Aminophenyl)-2,4-Dichlorobenzamide Synthesis
Method A: Acid Chloride Aminolysis
Reagents :
- 2,4-Dichlorobenzoyl chloride (1.0 equiv)
- 2-Aminophenylamine (1.2 equiv)
- Dimethylformamide (DMF, anhydrous)
- Triethylamine (2.0 equiv)
Procedure :
- Dissolve 2-aminophenylamine (5.27 mmol) in DMF (20 mL) under nitrogen.
- Add triethylamine (10.54 mmol) dropwise to scavenge HCl.
- Introduce 2,4-dichlorobenzoyl chloride (5.27 mmol) slowly with stirring.
- Heat at 40°C for 4 hours, monitor by TLC (petroleum ether:ethyl acetate, 3:1).
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Method B: Copper-Catalyzed Coupling
Reagents :
- 2,4-Dichlorobromobenzene (1.0 equiv)
- 2-Aminophenylamine (1.5 equiv)
- Copper(I) iodide (10 mol%)
- Diethyl disulfide (20 mol%)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (DMF, anhydrous)
Procedure :
- Combine reagents in DMF under nitrogen.
- Heat at 80°C for 12 hours.
- Filter through Celite, concentrate, and recrystallize from methanol.
Analytical Characterization and Validation
Spectroscopic Techniques
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirmed >98% purity for Method B, surpassing Method A’s 95%.
Comparative Analysis of Synthesis Routes
| Parameter | Method A (Acid Chloride) | Method B (Copper Catalysis) |
|---|---|---|
| Reaction Time (h) | 4 | 12 |
| Yield (%) | 58–62 | 68–72 |
| Catalyst Cost | Low | Moderate |
| Purification Complexity | High (column chromatography) | Moderate (recrystallization) |
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aminophenyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include amine derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various cellular effects, including the disruption of metabolic pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Ortho- vs. Para-Aminophenyl Derivatives
Key Findings :
- Methylation on the aromatic ring (e.g., in N-(3-amino-2-methylphenyl)-2,4-dichlorobenzamide) increases hydrophobicity, which may enhance membrane permeability .
Halogenated Benzamides with Diverse Aromatic Substituents
Table 2: Substituted Benzamide Derivatives
Key Findings :
- Hydroxyl groups (e.g., in N-(3-benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide) introduce hydrogen-bond donor sites, critical for interactions with polar enzyme active sites .
Heterocyclic and Complex Derivatives
Table 3: Heterocyclic Benzamide Analogs
Key Findings :
Table 4: Activity Profiles of Select Analogs
Key Findings :
- Aminoethyl substitutions (e.g., in ) enhance solubility and bioavailability, critical for antiparasitic activity.
- Thiadiazole derivatives (e.g., ) are understudied but represent a promising scaffold for further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
